6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-9-14-10(13-5-3-6-16-2)8-11(15-9)17-7-4-12/h8H,3-7,12H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPHLJCMODUQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.33 g/mol. The compound features a pyrimidine ring substituted with an aminoethoxy group and a methoxypropyl chain, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition: Many pyrimidine derivatives act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.
- Antimicrobial Activity: Some derivatives have shown potential as antimicrobial agents, affecting bacterial growth and survival.
Anticancer Activity
A study evaluating the anticancer properties of related pyrimidine derivatives highlighted their effectiveness against several cancer cell lines. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against leukemia and breast cancer cells.
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| A | RPMI-8226 (Leukemia) | 5.0 | Non-cytotoxic at tested concentrations |
| B | MCF-7 (Breast) | 10.0 | Significant growth inhibition |
| C | A549 (Lung) | 15.0 | Moderate activity |
Antimicrobial Activity
The antimicrobial efficacy was assessed against various pathogens, revealing that certain derivatives exhibit potent inhibitory effects against common bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Escherichia coli | 32 µg/mL | Effective against biofilm formation |
| Staphylococcus aureus | 16 µg/mL | Strong growth inhibition |
| Candida albicans | 64 µg/mL | Moderate activity |
Case Studies
-
Case Study on Anticancer Efficacy:
A recent study published in a peer-reviewed journal evaluated the effects of a series of pyrimidine derivatives on cancer cell proliferation. The findings indicated that modifications to the side chains significantly enhanced anticancer activity, suggesting that the aminoethoxy and methoxypropyl groups in our compound could similarly enhance efficacy against specific cancer types . -
Antimicrobial Screening:
Another investigation focused on the antimicrobial properties of pyrimidine derivatives found that compounds with similar structures exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine may exhibit anticancer properties through its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment, indicating moderate cytotoxicity .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 25 | 48 hours |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in vitro. Studies have reported that it can significantly lower levels of TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to decreased production of pro-inflammatory mediators.
Modulation of Apoptosis
Through activation of caspase pathways, the compound may induce apoptosis in cancer cells, leading to reduced viability and tumor growth.
Safety and Toxicity Assessment
Toxicological evaluations have suggested that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .
Summary of Biological Activities
The diverse biological activities of this compound are summarized below:
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis; moderate cytotoxicity |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 production |
| Enzyme inhibition | Potential COX/LOX inhibitor |
Chemical Reactions Analysis
N-Alkylation with 3-Methoxypropylamine
-
Deprotection and Alkylation :
Reaction Conditions and Optimization
Stability and Reactivity Considerations
-
Rearrangement Risks : Free amines adjacent to esters (e.g., 2-aminoethyl benzoate ) can undergo spontaneous rearrangement to amides ( ). Mitigation involves one-pot synthesis to immediately alkylate the liberated amine ( ).
-
Side Reactions :
Functional Group Reactivity
-
Primary Amine (2-Aminoethoxy) :
-
Tertiary Amine (N-Methoxypropyl) :
Comparative Analysis with Analogues
Industrial-Scale Considerations
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Substituent Flexibility: The target compound’s 2-aminoethoxy chain contrasts with the rigid aromatic groups in 6-(4-methylphenyl)pyrimidin-4-amine, suggesting divergent solubility and target-binding profiles. The ethoxy chain may enhance water solubility compared to purely aromatic analogues .
- Heterocyclic Core : Replacing pyrimidine with triazine (as in Methoprotryne) shifts applications from pharmaceuticals to agrochemicals, highlighting the core’s role in biological specificity .
- Bulkier Substituents: The trifluoromethyl-anilino group in the N-(4-methoxyphenyl) derivative introduces steric hindrance and electron-withdrawing effects, which could improve metabolic stability in drug candidates .
Aminoethoxy-Containing Compounds
Table 2: Ethoxy-Amine Chain Variations
Key Observations :
- Chain Length and Solubility : The extended ethoxy chain in the PEG-linked compound enhances hydrophilicity, making it suitable for bioconjugation or improving pharmacokinetics, whereas the shorter chain in the target compound balances flexibility and compactness .
- Core Heterocycle : Pyridine derivatives like N-(3-methoxypropyl)pyridin-2-amine exhibit distinct electronic properties compared to pyrimidines, influencing reactivity and binding interactions .
Preparation Methods
Preparation of the Pyrimidine Core
A common starting point is the synthesis of 2-amino-4,6-dimethoxypyrimidine, a closely related intermediate, which can be adapted for further substitution to yield the target compound.
Example Procedure for 2-amino-4,6-dimethoxypyrimidine (Adapted for Target Compound):
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Diethyl malonate (0.2 mol), dimethylmethylidene guanidine hydrochloride (0.2 mol), methanol (180 g), sodium methoxide solution (27%, 0.63 mol) | Stirring and dropwise addition at 60–65 °C over 2 hours, then reflux for 3 hours | Formation of intermediate |
| 2 | Transfer to pressure kettle, add dimethyl carbonate (1.0 mol), stir at 90–95 °C, 0.4–0.6 MPa for 5 hours | Ring closure and methylation | Intermediate formation |
| 3 | Hydrolysis with water (220 g), hydrochloric acid (35%, 12 g) at 55–60 °C for 3 hours | Hydrolysis to amino derivative | Recovery of acetone by-product |
| 4 | pH adjustment to 8–9 with sodium hydroxide (20%) | Neutralization | |
| 5 | Extraction with methylene chloride, distillation to recover solvent | Purification | 90% yield, 99.3% purity |
This procedure provides a high-purity amino-substituted pyrimidine intermediate, which can be further functionalized to introduce the aminoethoxy and methoxypropyl groups at the 6- and N-positions respectively.
N-(3-methoxypropyl) Substitution at the Pyrimidin-4-amine
The N-substitution at the 4-amino group with a 3-methoxypropyl moiety is generally performed by alkylation:
- Reagents: 3-methoxypropyl halide (e.g., bromide or chloride).
- Conditions: Base-mediated alkylation using sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
- Temperature: Room temperature to mild heating (25–60 °C).
- Purification: Column chromatography or crystallization.
This step requires careful control to avoid over-alkylation or side reactions.
Summary Table of Key Reaction Parameters
| Step | Target Transformation | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pyrimidine ring formation and methylation | Diethyl malonate, dimethylmethylidene guanidine hydrochloride, sodium methoxide, dimethyl carbonate | Methanol | 60–95 °C | 8 hrs total | ~90 | High purity intermediate |
| 2 | Hydrolysis to amino derivative | Water, hydrochloric acid | Aqueous | 55–60 °C | 3 hrs | Quantitative | By-product acetone recovered |
| 3 | 6-position aminoethoxy substitution | 2-aminoethanol, base (NaH/K2CO3) | DMF or THF | 40–80 °C | 4–6 hrs | 70–85 | Nucleophilic substitution |
| 4 | N-alkylation at 4-amino | 3-methoxypropyl halide, base | DMF or THF | 25–60 °C | 6–12 hrs | 65–80 | Controlled monoalkylation |
Research Findings and Optimization Notes
- The use of sodium methoxide in methanol is critical for efficient formation of the pyrimidine ring and methylation steps, providing high yields and purity.
- Pressure kettle conditions (0.4–0.6 MPa) during methylation improve reaction rates and product consistency.
- Hydrolysis under acidic conditions must be carefully controlled to avoid decomposition; pH adjustment post-hydrolysis is essential for product isolation.
- Nucleophilic substitution for the 6-(2-aminoethoxy) group benefits from polar aprotic solvents and mild heating to maximize substitution efficiency while minimizing side reactions.
- Alkylation of the 4-amino group requires stoichiometric control and base selection to prevent multiple substitutions or quaternization.
- Purification by solvent extraction and distillation is effective for removing residual solvents and by-products, ensuring high purity suitable for pharmaceutical applications.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing pyrimidine derivatives like 6-(2-aminoethoxy)-N-(3-methoxypropyl)-2-methylpyrimidin-4-amine?
Answer:
Pyrimidine derivatives are typically synthesized via multi-step routes involving alkylation, nucleophilic substitution, and condensation reactions. For example:
- Step 1: Formation of the pyrimidine core via cyclocondensation of thiourea or amidine derivatives with β-dicarbonyl compounds.
- Step 2: Functionalization at the 4-position using amines (e.g., 3-methoxypropylamine) under reflux in polar aprotic solvents like DMF or THF .
- Step 3: Introduction of the 2-aminoethoxy group via Mitsunobu coupling or nucleophilic displacement of halogenated intermediates.
Key factors affecting yield include temperature control (e.g., avoiding side reactions above 80°C), solvent polarity, and stoichiometric ratios of reagents. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Basic: Which analytical techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
1H and 13C NMR confirm substituent positions and regioselectivity. For instance, the 2-methyl group on the pyrimidine ring appears as a singlet at ~2.5 ppm in 1H NMR . - High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
- X-Ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
- FT-IR Spectroscopy: Identifies functional groups like amino (–NH2, ~3350 cm⁻¹) and ether (–C–O–C–, ~1250 cm⁻¹) .
Advanced: How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?
Answer:
Regioselectivity in pyrimidine derivatives is influenced by:
- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) to direct substitution to desired positions.
- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for precise C–N bond formation at the 4-position .
- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents, guiding synthetic routes. For example, electron-donating groups (e.g., methoxy) activate specific ring positions for nucleophilic attack .
Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar pyrimidines?
Answer:
Discrepancies may arise from:
- Purity Variations: Validate compound purity via HPLC (>95%) and quantify impurities (e.g., residual solvents) using GC-MS.
- Assay Conditions: Standardize protocols (e.g., cell line viability assays with controlled O2 levels) to minimize variability .
- Structural Polymorphism: Compare biological activity of different crystal forms (e.g., polymorphs identified via X-ray) to assess conformation-dependent effects .
- Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts for pathway specificity .
Advanced: What computational strategies are effective in predicting target interactions for this compound?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 inhibitors). Focus on hydrogen bonding with the pyrimidine core and hydrophobic interactions with methyl/methoxy groups .
- Molecular Dynamics (MD) Simulations: Assess binding stability over time (50–100 ns simulations) in explicit solvent models.
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to bioactivity, guiding rational design of analogs .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Enzyme Inhibition Assays: Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cell Proliferation Assays: Test cytotoxicity in cancer lines (e.g., MTT assay) with controls for solvent effects (e.g., DMSO <0.1%) .
- Antimicrobial Screening: Use agar dilution methods for MIC determination against S. aureus or E. coli .
Advanced: How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?
Answer:
- Systematic Substituent Variation: Synthesize analogs with modified alkoxy chains (e.g., replacing methoxy with ethoxy) and assess logP (lipophilicity) vs. activity trends.
- Free-Wilson Analysis: Quantify contributions of individual substituents to bioactivity using regression models.
- Crystallographic SAR: Correlate X-ray-derived torsion angles (e.g., dihedral angles between pyrimidine and aryl groups) with potency .
Advanced: How do solution-phase and solid-state conformations differ, and what techniques quantify this?
Answer:
- Solution-Phase (NMR): Detect rotational flexibility of the 3-methoxypropyl chain via NOESY (nuclear Overhauser effect) correlations.
- Solid-State (X-Ray): Identify rigid conformations stabilized by C–H⋯π interactions or hydrogen bonds (e.g., N–H⋯O in crystal lattices) .
- DFT Calculations: Compare optimized gas-phase geometries with experimental data to assess environmental effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
